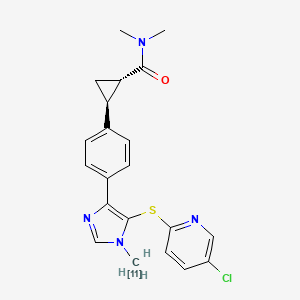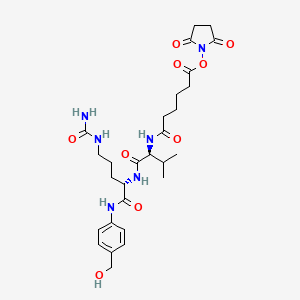
Foliachinenoside C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Foliachinenoside C is an organic compound that has garnered interest in the field of life sciences. It is one of the glycosides isolated from certain plant extracts and has shown potential in various scientific research applications .
Métodos De Preparación
The preparation of Foliachinenoside C involves extraction from plant sources, particularly from the seeds of Datura metel . The extraction process typically uses solvents such as methanol, ethanol, and pyridine. The compound is then purified using techniques like High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) to confirm its quality and structure .
Análisis De Reacciones Químicas
Foliachinenoside C undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Foliachinenoside C has been studied for its hepatoprotective effects, particularly in protecting liver cells from D-galactosamine-induced cytotoxicity . It is also used in research related to its potential anticancer properties, as well as its role in modulating various biological pathways. The compound’s unique structure makes it a valuable tool in the study of glycosides and their effects on biological systems .
Mecanismo De Acción
The mechanism of action of Foliachinenoside C involves its interaction with specific molecular targets and pathways. It has been shown to exert its effects by modulating oxidative stress and inflammation pathways, which are crucial in various disease processes. The compound’s ability to protect liver cells and its potential anticancer properties are linked to its antioxidant and anti-inflammatory activities .
Comparación Con Compuestos Similares
Foliachinenoside C is part of a group of glycosides that includes similar compounds such as foliachinenosides E, F, G, H, and I . These compounds share structural similarities but differ in their specific biological activities and effects. This compound stands out due to its potent hepatoprotective and anticancer properties, making it a unique and valuable compound for scientific research .
Propiedades
Fórmula molecular |
C28H38O14 |
|---|---|
Peso molecular |
598.6 g/mol |
Nombre IUPAC |
(2S,3R,4S,5S,6R)-2-[4-[(2R,3S,4S,5R)-5-(4-hydroxy-3,5-dimethoxyphenyl)-3,4-bis(hydroxymethyl)oxolan-2-yl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C28H38O14/c1-36-16-5-12(6-17(37-2)21(16)32)25-14(9-29)15(10-30)26(41-25)13-7-18(38-3)27(19(8-13)39-4)42-28-24(35)23(34)22(33)20(11-31)40-28/h5-8,14-15,20,22-26,28-35H,9-11H2,1-4H3/t14-,15-,20-,22-,23+,24-,25+,26+,28+/m1/s1 |
Clave InChI |
JNTVMSUGCQQJNZ-FKLBZQFOSA-N |
SMILES isomérico |
COC1=CC(=CC(=C1O)OC)[C@H]2[C@@H]([C@H]([C@@H](O2)C3=CC(=C(C(=C3)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC)CO)CO |
SMILES canónico |
COC1=CC(=CC(=C1O)OC)C2C(C(C(O2)C3=CC(=C(C(=C3)OC)OC4C(C(C(C(O4)CO)O)O)O)OC)CO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{3-[(2E)-3,7-Dimethylocta-2,6-dien-1-YL]-4-hydroxyphenyl}-7-hydroxychromen-4-one](/img/structure/B12431834.png)




![N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamoyl bromide](/img/structure/B12431851.png)






![5,7-Dimethoxy-6-[(1E)-3-oxobut-1-EN-1-YL]chromen-2-one](/img/structure/B12431904.png)

